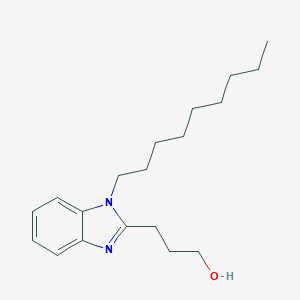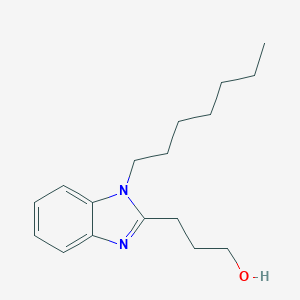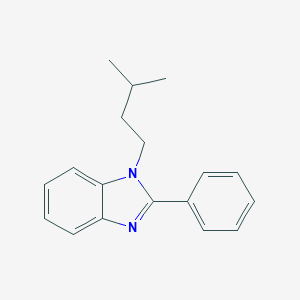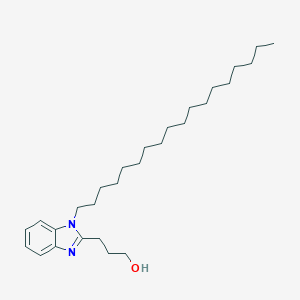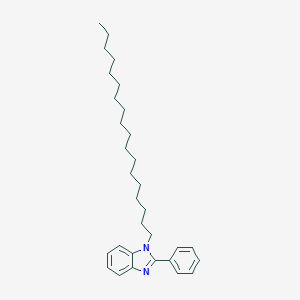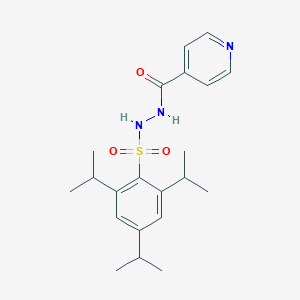![molecular formula C17H10F3N3O5 B407788 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE](/img/structure/B407788.png)
2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE is a synthetic organic compound that features a trifluoromethyl group, a nitro group, and an isoindoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Isoindoline Moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by nitration to introduce the nitro group.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoroacetic acid or its derivatives.
Coupling Reactions: The final step involves coupling the isoindoline derivative with a phenylacetamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Substitution of Trifluoromethyl Group: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of trifluoromethyl and nitro groups in organic reactions.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new drugs.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity due to its electron-withdrawing properties, while the nitro group could participate in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-phenylacetamide: Lacks the isoindoline and nitro groups.
N-({4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}methyl)-N-phenylacetamide: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl and nitro groups, along with the isoindoline moiety, makes 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H10F3N3O5 |
|---|---|
Poids moléculaire |
393.27g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H10F3N3O5/c18-17(19,20)16(26)21(10-5-2-1-3-6-10)9-22-14(24)11-7-4-8-12(23(27)28)13(11)15(22)25/h1-8H,9H2 |
Clé InChI |
LSDMOGIROATCMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B407705.png)
![2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID](/img/structure/B407707.png)
![2-bromo-N-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B407708.png)

![3-[1-(2-bromoprop-2-enyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B407714.png)
![6-bromo-3-(1-[(2,4-dichlorophenyl)carbonyl]-5-{3-nitrophenyl}-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one](/img/structure/B407716.png)
